Cas no 1036404-17-7 (p38alpha Inhibitor 1)

Technical Introduction: p38α Inhibitor 1 p38α Inhibitor 1 is a selective and potent small-molecule inhibitor targeting the p38α MAP kinase, a key regulator of inflammatory and stress responses. This compound exhibits high binding affinity and specificity, effectively suppressing p38α activity with minimal off-target effects. Its well-characterized pharmacokinetic profile ensures reliable in vitro and in vivo performance, making it a valuable tool for studying p38α-mediated signaling pathways. The inhibitor is particularly useful in research applications exploring inflammation, apoptosis, and cellular stress responses. Its stability, solubility, and reproducibility further enhance its utility in biochemical and pharmacological studies. p38α Inhibitor 1 is supplied with comprehensive analytical data to ensure quality and consistency.
p38alpha Inhibitor 1 structure
p38alpha Inhibitor 1 structure
Product name:p38alpha Inhibitor 1
CAS No:1036404-17-7
MF:C22H26F2N4O2
MW:416.464251995087
CID:4728903

p38alpha Inhibitor 1 Chemical and Physical Properties

Names and Identifiers

    • ARRY-797 (ARRY-371797)
    • p38alpha inhibitor 1
    • 5-(2,4-difluorophenoxy)-N-(2-(dimethylamino)ethyl)-1-isobutyl-1H -indazole-6-carboxamide
    • ARRY797
    • GTPL11095
    • ARRY371797
    • BDBM50314072
    • compound 7 [PMID: 19950901]
    • 5-(2,4-difluorophenoxy)-N-(2-(dimethylamino)ethyl)-1-isobutyl-1H-indazole-6-carboxamide
    • 5-(2,4-difluorophenoxy)-N-[2-(dimethylamino)ethyl]-1-(2-methylpropyl)indazole-6-carboxamide
    • p38alpha Inhibitor 1
    • Inchi: 1S/C22H26F2N4O2/c1-14(2)13-28-19-11-17(22(29)25-7-8-27(3)4)21(9-15(19)12-26-28)30-20-6-5-16(23)10-18(20)24/h5-6,9-12,14H,7-8,13H2,1-4H3,(H,25,29)
    • InChI Key: IFGWYHGYNVGVRB-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1OC1=CC2C=NN(C=2C=C1C(NCCN(C)C)=O)CC(C)C)F

Computed Properties

  • Exact Mass: 416.20238241 g/mol
  • Monoisotopic Mass: 416.20238241 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 565
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 59.4
  • Molecular Weight: 416.5

p38alpha Inhibitor 1 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Biosynth
LRB40417-10 mg
ARRY-797
1036404-17-7
10mg
$360.40 2023-01-04
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9581-100mg
ARRY-797
1036404-17-7 98.12%
100mg
¥ 9787 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9581-50 mg
ARRY-797
1036404-17-7 98.12%
50mg
¥5873.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9581-100 mg
ARRY-797
1036404-17-7 98.12%
100MG
¥9787.00 2022-04-26
Biosynth
LRB40417-25 mg
ARRY-797
1036404-17-7
25mg
$675.75 2023-01-04
Biosynth
LRB40417-50 mg
ARRY-797
1036404-17-7
50mg
$1,081.50 2023-01-04
Biosynth
LRB40417-100 mg
ARRY-797
1036404-17-7
100MG
$1,730.00 2023-01-04
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9581-200mg
ARRY-797
1036404-17-7 98.12%
200mg
¥ 15267 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9581-25 mg
ARRY-797
1036404-17-7 98.12%
25mg
¥3524.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9581-25mg
ARRY-797
1036404-17-7 98.12%
25mg
¥ 3524 2023-09-07

Additional information on p38alpha Inhibitor 1

P38alpha Inhibitor 1 (CAS No. 1036404-17-7): A Promising Compound in the Treatment of Inflammatory and Neurodegenerative Diseases

P38alpha Inhibitor 1 (CAS No. 1036404-17-7) is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). This compound has garnered significant attention in recent years due to its potential therapeutic applications in the treatment of inflammatory and neurodegenerative diseases. The p38α MAPK pathway plays a crucial role in the regulation of cellular responses to stress, inflammation, and immune stimuli, making it an attractive target for drug development.

The p38α MAPK pathway is activated by various extracellular stimuli, including cytokines, growth factors, and environmental stressors. Once activated, p38α MAPK phosphorylates a wide range of substrates, leading to the induction of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. This pathway is also involved in the regulation of cell survival, apoptosis, and differentiation, making it a key player in various pathological conditions.

P38alpha Inhibitor 1 (CAS No. 1036404-17-7) has been shown to effectively inhibit the activation of p38α MAPK by blocking its phosphorylation. This inhibition results in a reduction of pro-inflammatory cytokine production and a modulation of immune responses. The compound's high selectivity for p38α over other MAPKs minimizes off-target effects, enhancing its therapeutic potential.

Recent studies have highlighted the efficacy of P38alpha Inhibitor 1 in various preclinical models. For instance, a study published in the Journal of Immunology demonstrated that P38alpha Inhibitor 1 significantly reduced inflammation in a mouse model of rheumatoid arthritis. The compound was shown to decrease the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), key mediators of inflammation in this disease.

In addition to its anti-inflammatory properties, P38alpha Inhibitor 1 has shown promise in the treatment of neurodegenerative diseases. A study published in Neuropharmacology investigated the effects of P38alpha Inhibitor 1 on a mouse model of Alzheimer's disease. The results indicated that the compound reduced neuroinflammation and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

The mechanism of action of P38alpha Inhibitor 1 involves binding to the ATP-binding site of p38α MAPK, thereby preventing its activation. This competitive inhibition is highly specific and reversible, allowing for precise control over the inhibition process. The compound's favorable pharmacokinetic properties, including good oral bioavailability and low toxicity, make it an attractive candidate for further clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of P38alpha Inhibitor 1 in human subjects. Preliminary data from phase I trials have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and pave the way for more advanced clinical trials.

In conclusion, P38alpha Inhibitor 1 (CAS No. 1036404-17-7) represents a promising therapeutic agent for the treatment of inflammatory and neurodegenerative diseases. Its potent and selective inhibition of p38α MAPK, coupled with favorable pharmacokinetic properties and preclinical efficacy, positions it as a valuable candidate for further clinical investigation. As research continues to advance our understanding of the p38α MAPK pathway and its role in disease pathogenesis, P38alpha Inhibitor 1 is poised to play a significant role in the development of novel therapies.

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